molecular formula C13H16 B106171 1-Ethynyl-4-pentylbenzene CAS No. 79887-10-8

1-Ethynyl-4-pentylbenzene

Cat. No. B106171
CAS RN: 79887-10-8
M. Wt: 172.27 g/mol
InChI Key: APGNXGIUUTWIRE-UHFFFAOYSA-N
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Patent
US07374700B2

Procedure details

4-n-pentylphenylacetylene (0.9 g) was introduced into a flask, THF (30 ml) was added thereto, and the mixture was cooled to −78° C. with stirring. n-butyllithium (1.6 M hexane solution, 12.5 ml) was added thereto. The mixture was stirred for 30 minutes while maintaining the internal temperature at −78° C., to obtain a THF solution of lithium acetylide of 4-n-pentyl phenylacetylene (the compound (d1)), and the resulting solution was transferred into a dripping funnel under a nitrogen stream.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([C:12]#[CH:13])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].C([Li:18])CCC>C1COCC1>[C-:1]#[C-:2].[Li+:18].[Li+:18].[CH2:1]([C:6]1[CH:7]=[CH:8][C:9]([C:12]#[CH:13])=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)C#C
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at −78° C.

Outcomes

Product
Name
Type
product
Smiles
[C-]#[C-].[Li+].[Li+]
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)C#C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.